molecular formula C22H12ClF3N2O3 B609316 4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid CAS No. 1392809-08-3

4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid

Cat. No. B609316
M. Wt: 444.79
InChI Key: DANLZOIRUUHIIX-UHFFFAOYSA-N
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Description

This compound is a chemical compound . It belongs to the class of organic compounds known as phenylpyrazoles, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of aromatic acid chlorides with 4-aminoantipyrine . Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are also common in the synthesis of these types of compounds .


Molecular Structure Analysis

The molecular structure of similar compounds can be viewed using computational methods . The molecular weight of a similar compound, 4-(Trifluoromethyl)benzoyl chloride, is 208.565 .


Chemical Reactions Analysis

Reactions at the benzylic position are common in the chemistry of these compounds. These reactions include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 208.565, and they can be viewed as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis Processes and Derivative Formation

  • New Synthesis Approaches : Research by Chen & Ren (2014) explored new synthesis techniques using 4-methyl-benzoic acid, leading to various derivatives with potential applications in chemical engineering.

  • Antimicrobial Activities of Derivatives : Studies like those conducted by El-Meguid (2014) focus on synthesizing new compounds containing a moiety similar to 4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid, revealing significant antimicrobial properties against various bacteria and fungi.

  • Nitration Processes : Research on the nitration of similar benzoic acid derivatives was conducted by Arient et al. (1967), indicating potential applications in the development of dyes and pigments.

  • Supramolecular Assemblies : Work by Seidel et al. (1995) on acid-functionalized derivatives shows the formation of two-dimensional supramolecular assemblies, suggesting applications in material science and nanotechnology.

Biological and Environmental Applications

  • Occurrence in Nature and Additives : Del Olmo et al. (2017) provide an overview of the natural occurrence and use of benzoic acid and its derivatives in foods, cosmetics, and pharmaceuticals, underlining the widespread application and exposure of these compounds in various industries (del Olmo, Calzada, & Nuñez, 2017).

  • Synthesis of Plant Growth Regulators : The synthesis of heterocyclic compounds related to 4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid for use as plant growth regulators was explored by Harris & Huppatz (1978).

  • Antibacterial and Antifungal Properties : Research on the synthesis and evaluation of novel benzoimidazole Schiff′s bases and their C-nucleoside derivatives, which are structurally related to 4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid, indicates strong antimicrobial properties (Abd El-Meguid & Abdelwahed, 2014).

  • Biosynthesis in Plants and Bacteria : Hertweck et al. (2001) discuss the biosynthesis of benzoic acid, a basic structural element in many natural products, providing insight into its role in both plant and bacterial metabolism (Hertweck, Jarvis, Xiang, Moore, & Oldham, 2001).

Chemical Properties and Applications

  • Transition Metal Complexes : Research on the synthesis of transition metal complexes using triazole-benzoic acid derivatives highlights their potential in crystallography and spectroscopic analysis (Wang et al., 2018).

  • Directed Lithiation : Studies like that by Bennetau et al. (1995) on the lithiation of unprotected benzoic acids, which are structurally related to the compound of interest, reveal significant implications for organic synthesis and pharmaceutical applications.

properties

IUPAC Name

4-[1-[2-chloro-6-(trifluoromethyl)benzoyl]indazol-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF3N2O3/c23-16-6-3-5-15(22(24,25)26)18(16)20(29)28-17-7-2-1-4-14(17)19(27-28)12-8-10-13(11-9-12)21(30)31/h1-11H,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANLZOIRUUHIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C(=O)C3=C(C=CC=C3Cl)C(F)(F)F)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid
Reactant of Route 2
4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid
Reactant of Route 3
4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid
Reactant of Route 4
Reactant of Route 4
4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid
Reactant of Route 5
4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid
Reactant of Route 6
4-{1-[2-Chloro-6-(Trifluoromethyl)benzoyl]-1h-Indazol-3-Yl}benzoic Acid

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